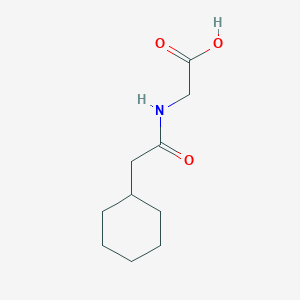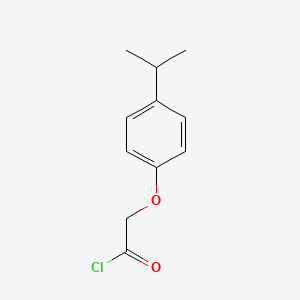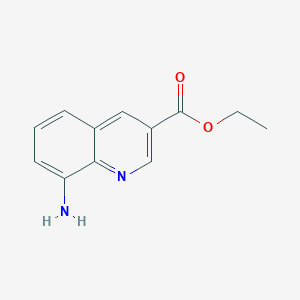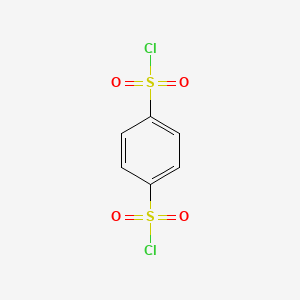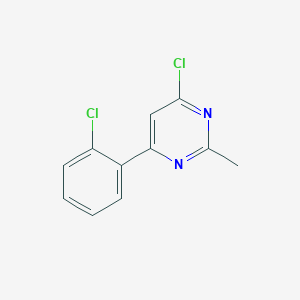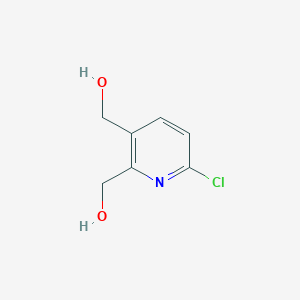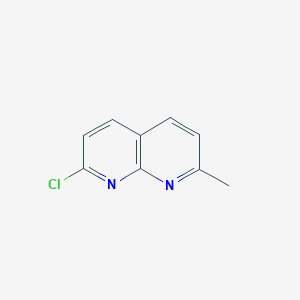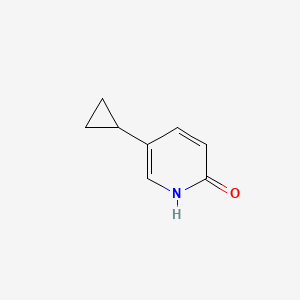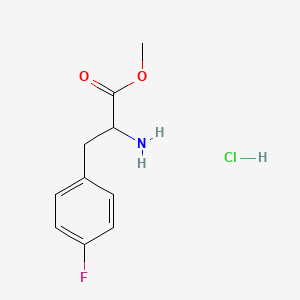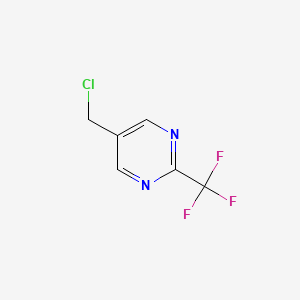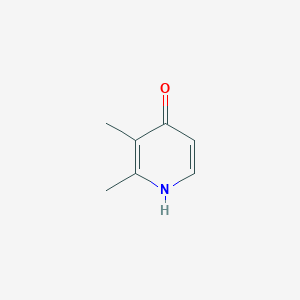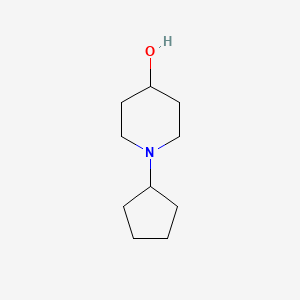
1,3-Dimethylpseudouridin
Übersicht
Beschreibung
1,3-Dimethylpseudouridine is a modified nucleoside derived from pseudouridine It is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the pseudouridine molecule
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules, which are crucial for studying RNA structure and function.
Wirkmechanismus
Target of Action
1,3-Dimethylpseudouridine is a modified nucleoside primarily known for its role in RNA biology . It is often used in biomedical research to study diseases like cancer and viral infections, and its influence on drug efficacy, especially RNA-based therapies .
Mode of Action
It is known that it is a methylated derivative of pseudouridine, which is used in in vitro transcription and for the production of rna vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger .
Biochemical Pathways
1,3-Dimethylpseudouridine is involved in the RNA biology pathway . Pseudouridine, the parent analogue of 1,3-Dimethylpseudouridine, is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications, including pseudouridine .
Pharmacokinetics
It is known that when incorporated into nucleic acid oligomers, they increase stability against degradation by enzymes, enhancing the drugs’ lifespan within the body . Moreover, modification strategies can mitigate potential toxic effects and reduce immunogenicity, making drugs safer and better tolerated .
Result of Action
It is known that in protein biosynthesis, it is read like uridine and enables comparatively high protein yields . More recent work has identified that 1,3-Dimethylpseudouridine can give rise to slippery sequences that promote ribosomal frameshifting .
Action Environment
The action environment of 1,3-Dimethylpseudouridine is primarily within the cellular environment, where it plays a role in RNA biology It is known that despite significant disparity at the level of nucleotide sequences between covid-19 vaccines from pfizer/biontech and moderna, the safety profile of both vaccines is comparable , suggesting that the action of 1,3-Dimethylpseudouridine is robust against environmental variations.
Biochemische Analyse
Biochemical Properties
1,3-Dimethylpseudouridine plays a crucial role in various biochemical reactions, particularly those involving RNA. It interacts with several enzymes and proteins, including RNA polymerases and ribosomal proteins. These interactions are essential for the incorporation of 1,3-Dimethylpseudouridine into RNA molecules during transcription. The methyl groups enhance the stability of RNA by increasing base-stacking interactions and providing additional hydrogen bonding sites . This modification can also affect the binding affinity of RNA to proteins, influencing processes such as RNA splicing and translation.
Cellular Effects
The presence of 1,3-Dimethylpseudouridine in RNA can significantly impact cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of RNA-binding proteins and altering gene expression patterns . For instance, the incorporation of 1,3-Dimethylpseudouridine into messenger RNA can enhance its stability and translation efficiency, leading to increased protein synthesis. Additionally, this modified nucleoside can affect cellular metabolism by altering the expression of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 1,3-Dimethylpseudouridine exerts its effects through several mechanisms. It can form stable hydrogen bonds with other nucleotides, enhancing the structural integrity of RNA molecules . This stability is crucial for the proper functioning of ribosomal RNA and transfer RNA during protein synthesis. Furthermore, 1,3-Dimethylpseudouridine can inhibit or activate specific enzymes involved in RNA processing, such as pseudouridine synthases. These enzymes catalyze the isomerization of uridine to pseudouridine, and the presence of methyl groups can modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethylpseudouridine can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term exposure to 1,3-Dimethylpseudouridine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,3-Dimethylpseudouridine vary with different dosages in animal models. At low doses, this compound can enhance RNA stability and protein synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and increased oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
1,3-Dimethylpseudouridine is involved in several metabolic pathways, particularly those related to RNA metabolism . It interacts with enzymes such as pseudouridine synthases and methyltransferases, which catalyze its incorporation into RNA. This modified nucleoside can also influence metabolic flux by altering the expression of genes involved in nucleotide synthesis and degradation. Additionally, 1,3-Dimethylpseudouridine can affect metabolite levels by modulating the activity of enzymes involved in RNA processing.
Transport and Distribution
Within cells, 1,3-Dimethylpseudouridine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and incorporated into RNA during transcription . Once inside the cell, 1,3-Dimethylpseudouridine can interact with RNA-binding proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of 1,3-Dimethylpseudouridine is primarily within the nucleus and cytoplasm, where it is incorporated into RNA molecules . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of 1,3-Dimethylpseudouridine can be influenced by its subcellular localization, as it interacts with different sets of proteins and enzymes in various cellular compartments.
Vorbereitungsmethoden
The synthesis of 1,3-Dimethylpseudouridine typically involves the methylation of pseudouridine. One common method includes the use of N,N-Dimethylformamide dimethyl acetal as a methylating agent. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective methylation at the desired positions . Industrial production methods may involve large-scale synthesis using similar principles but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,3-Dimethylpseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride, resulting in the formation of reduced nucleoside analogs.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the nucleoside are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the nucleoside structure.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylpseudouridine is often compared with other modified nucleosides such as:
Pseudouridine: The parent compound, which lacks the methyl groups and has different structural and functional properties.
N1-Methylpseudouridine: Another methylated derivative that is commonly used in mRNA vaccines for its ability to enhance protein expression and reduce immunogenicity.
5-Methylcytidine: A modified nucleoside used in synthetic mRNA to avoid immune response and cytotoxicity.
The uniqueness of 1,3-Dimethylpseudouridine lies in its dual methylation, which provides distinct advantages in terms of stability and immunogenicity compared to its analogs.
Eigenschaften
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLSSKRAONJGQX-BGZDPUMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618852 | |
| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64272-68-0 | |
| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


